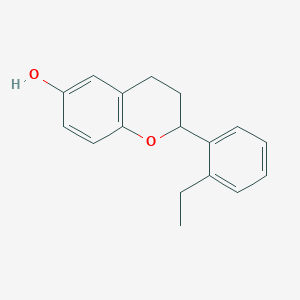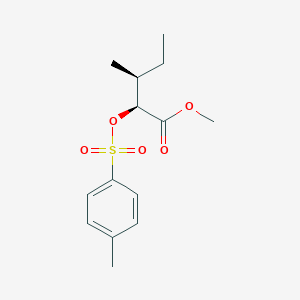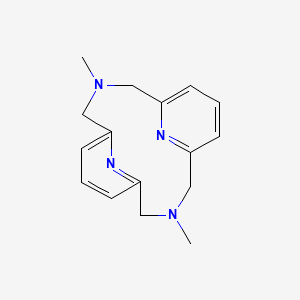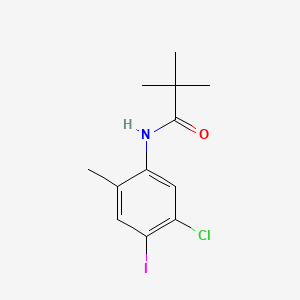
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide is a chemical compound with the molecular formula C12H15ClINO. This compound is characterized by the presence of chloro, iodo, and methyl substituents on a phenyl ring, along with a dimethyl-propanamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide typically involves the following steps:
Amidation: The formation of the amide bond between the phenyl ring and the dimethyl-propanamide group.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amidation reactions, utilizing optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Unique due to its specific substituents and amide group.
N-(5-Bromo-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide: Similar structure but with a bromo group instead of a chloro group.
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-butyramide: Similar structure but with a butyramide group instead of a propanamide group.
Uniqueness
This compound is unique due to its specific combination of chloro, iodo, and methyl substituents on the phenyl ring, along with the dimethyl-propanamide group
Eigenschaften
Molekularformel |
C12H15ClINO |
|---|---|
Molekulargewicht |
351.61 g/mol |
IUPAC-Name |
N-(5-chloro-4-iodo-2-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClINO/c1-7-5-9(14)8(13)6-10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI-Schlüssel |
ANOKTXBUDHSTMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)C(C)(C)C)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


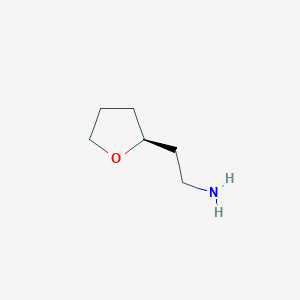
![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)


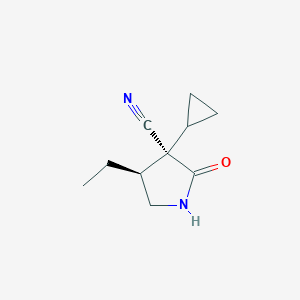
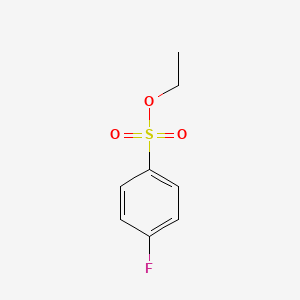
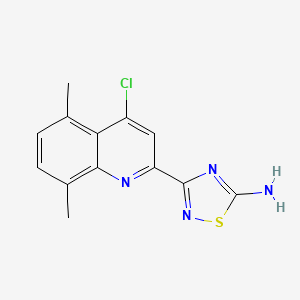
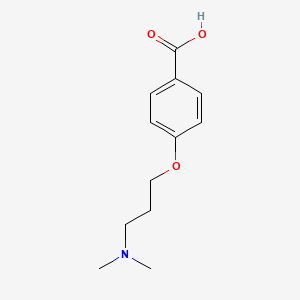
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)
![2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
